molecular formula C12H16F2OS B7938075 6-(3,5-Difluorophenoxy)hexane-1-thiol

6-(3,5-Difluorophenoxy)hexane-1-thiol

Cat. No.: B7938075
M. Wt: 246.32 g/mol
InChI Key: FVGWOHMRRJSACV-UHFFFAOYSA-N
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Description

6-(3,5-Difluorophenoxy)hexane-1-thiol is a fluorinated thiol compound characterized by a hexane backbone with a 3,5-difluorophenoxy substituent at the sixth carbon and a terminal thiol (-SH) group.

Properties

IUPAC Name

6-(3,5-difluorophenoxy)hexane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2OS/c13-10-7-11(14)9-12(8-10)15-5-3-1-2-4-6-16/h7-9,16H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGWOHMRRJSACV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)OCCCCCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Isomers: 6-(2,6-Difluorophenoxy)hexane-1-thiol

The positional isomer 6-(2,6-Difluorophenoxy)hexane-1-thiol differs in the fluorine substituents’ placement on the phenoxy ring (2,6 vs. 3,5). This substitution alters steric and electronic properties:

  • This may reduce reactivity in nucleophilic or coordination-driven applications .
  • Electronic Effects: The 3,5-difluoro arrangement creates a symmetric electron-withdrawing environment, which could stabilize the phenoxy group’s resonance structures more effectively than the asymmetric 2,6 configuration.

Implications : The 3,5 isomer may exhibit enhanced oxidative stability, as suggested by lignin model studies (see Section 2.3), whereas the 2,6 isomer might face synthetic challenges due to steric constraints .

Heterocyclic Derivatives: 4-(2,6-Difluorophenoxy)pyrimidin-2-amine

A patent describes pyrimidine derivatives with a 2,6-difluorophenoxy group as HMRGX1 receptor potentiators for pain treatment . Although structurally distinct from the target compound, the shared difluorophenoxy moiety highlights the role of fluorine in enhancing metabolic stability and receptor binding. Key differences include:

  • Functional Groups: The pyrimidine derivative’s heterocyclic core and amine group contrast with the thiol-terminated hexane chain of 6-(3,5-Difluorophenoxy)hexane-1-thiol.
  • Applications : The pyrimidine derivative is optimized for biological activity, while the thiol compound’s reactivity suggests use in material functionalization or catalysis .

Lignin Model Compounds with 3,5-Difluorophenoxy Groups

Studies on lignin model compounds, such as 2-(3,5-difluorophenoxy)-1-(3,4-dimethoxyphenyl)propane-1,3-diol (VDF), reveal that the 3,5-difluorophenoxyl group serves as a degradation marker. Under oxidative alkaline conditions, this group releases 3,5-difluorophenol (DFPh), indicating susceptibility to cleavage .

  • Relevance to Target Compound: The 3,5-difluorophenoxy group in this compound may similarly degrade under oxidative environments, limiting its stability in applications requiring long-term durability .

Functional Group Variants: 6-(3,5-Difluorophenoxy)-1,1,1-trifluoro-hexan-2-one

This ketone derivative shares the 3,5-difluorophenoxy group but replaces the thiol with a trifluoromethyl ketone. Key comparisons include:

  • Reactivity : The thiol group enables disulfide bond formation or metal coordination, while the ketone is more electrophilic, suitable for nucleophilic additions or as a synthetic intermediate.

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